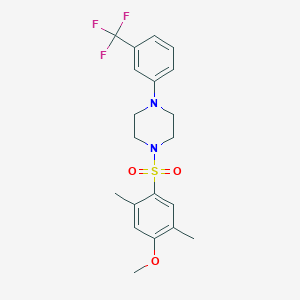

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Beschreibung

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a synthetic piperazine derivative characterized by a sulfonyl group substituted with a 4-methoxy-2,5-dimethylphenyl moiety and a 3-(trifluoromethyl)phenyl group attached to the piperazine core. The sulfonyl group enhances molecular stability and lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and receptor-binding specificity. This compound is of interest in medicinal chemistry due to its structural resemblance to serotonin receptor ligands, particularly 5-HT1A/1B agonists .

Eigenschaften

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O3S/c1-14-12-19(15(2)11-18(14)28-3)29(26,27)25-9-7-24(8-10-25)17-6-4-5-16(13-17)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTYOTDFMMQUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

Substitution Reactions: The piperazine core undergoes substitution reactions to introduce the 4-methoxy-2,5-dimethylphenylsulfonyl group and the 3-(trifluoromethyl)phenyl group. These reactions often require the use of reagents such as sulfonyl chlorides and trifluoromethylating agents under controlled conditions.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.

Analyse Chemischer Reaktionen

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific functional groups targeted.

Wissenschaftliche Forschungsanwendungen

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.

Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and trifluoromethyl groups may enhance the compound’s binding affinity and specificity, influencing various signaling pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine ()

- Key Differences : Replaces the 4-methoxy-2,5-dimethylphenyl sulfonyl group with a 4-chloro-3-(trifluoromethyl)phenyl sulfonyl moiety.

- Impact : The absence of methoxy and methyl groups reduces steric hindrance and lipophilicity (molecular weight: 328.73 g/mol vs. 444.43 g/mol for the target compound). This may decrease metabolic stability and alter receptor selectivity .

N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide ()

- Key Differences : Incorporates a pentanamide linker and a thiophen-3-ylphenyl group instead of the sulfonyl substituent.

1-(Adamantan-1-yl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine ()

- Key Differences : Substitutes the 3-(trifluoromethyl)phenyl group with an adamantane moiety.

- Impact : Adamantane enhances hydrophobicity (molecular weight: 418.60 g/mol) but may reduce serotonin receptor binding due to steric bulk, shifting activity toward other targets .

Pharmacological Profile Comparisons

Serotonin Receptor Activity

- Target Compound: Predicted 5-HT1B agonism based on structural similarity to p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine ().

- 1-(3-(Trifluoromethyl)phenyl)piperazine Derivatives : Exhibit variable effects on sympathetic nerve discharge (SND), acting as 5-HT1B agonists in some contexts but showing inconsistent activity due to substituent-dependent receptor interactions .

- MK35 (1-methyl-4-(4-(trifluoromethyl)phenyl)piperazine) (): Methylation reduces hydrogen-bonding capacity, lowering 5-HT1B affinity compared to the sulfonyl-containing target compound .

Dopamine Receptor Interactions

- N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (): Demonstrates selective dopamine D3 receptor binding (IC50 < 10 nM), attributed to the pentanamide-thiophene motif, a feature absent in the target compound .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Receptor Binding Affinities

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | Dopamine D3 (Ki, nM) |

|---|---|---|---|

| Target Compound (predicted) | >1000 | 10–50 | >1000 |

| p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () | 15 | 8 | N/A |

| 7e () | N/A | N/A | 7.5 |

Research Findings and Implications

- Sulfonyl Group Impact : The 4-methoxy-2,5-dimethylphenyl sulfonyl group in the target compound enhances metabolic stability compared to simpler sulfonyl derivatives (e.g., ’s toluenesulfonyl group) .

- Trifluoromethyl Role : The 3-(trifluoromethyl)phenyl group is critical for 5-HT1B agonism, as seen in , where its removal abolishes activity .

- Contradictions : Structural analogs with identical piperazine cores but differing sulfonyl substituents (e.g., vs. 13) exhibit divergent receptor profiles, underscoring substituent-driven pharmacological outcomes .

Biologische Aktivität

1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine core substituted with a sulfonyl group and aromatic rings, which are known to influence its biological activity. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and may affect its interaction with biological targets.

Antiviral Activity

Recent studies have shown that piperazine derivatives can exhibit significant antiviral properties. For instance, compounds similar to the target compound have demonstrated protective activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In one study, certain derivatives showed protective values as high as 64.1% against CMV at a concentration of 500 μg/mL, indicating a promising avenue for further research into antiviral applications .

Anticancer Potential

The anticancer activity of piperazine derivatives has been extensively documented. For example, related compounds have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC). One derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong cytotoxicity while sparing non-cancerous cells . The mechanism of action often involves induction of apoptosis and inhibition of key signaling pathways such as EGFR phosphorylation.

Neuropharmacological Effects

Piperazine compounds have also been investigated for their neuropharmacological effects. Some analogs have been shown to interact with dopamine and serotonin transporters, which are crucial in the treatment of psychiatric disorders. Research indicates that structural modifications can significantly alter the binding affinities for these transporters, suggesting potential for developing new antidepressants or anxiolytics .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Viral Replication : By interfering with viral enzymes or cellular receptors.

- Induction of Apoptosis : Through activation of caspases and modulation of cell cycle proteins.

- Receptor Modulation : Affecting neurotransmitter systems which could lead to therapeutic effects in mood disorders.

Case Studies

| Study | Findings | Concentration | Target |

|---|---|---|---|

| Study on antiviral activity | Compounds showed protective effects against TMV | 500 μg/mL | TMV/CMV |

| Anticancer research | IC50 = 0.126 μM against MDA-MB-231 cells | Varies | TNBC |

| Neuropharmacological evaluation | Binding affinities for DAT and SERT varied with structure | N/A | Psychiatric disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.